

"spectral data comparison for difluorophenylacetate isomers"

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Compound of Interest

Compound Name: *Ethyl 2-(2,6-difluorophenyl)acetate*

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A Comparative Guide to the Spectral Data of Difluorophenylacetate Isomers

This guide provides a comparative analysis of the spectral data for various isomers of difluorophenylacetate. The objective is to differentiate between these isomers based on their unique spectral fingerprints obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and scientists involved in drug development and quality control, where precise identification of isomers is paramount.

Data Presentation

The following tables summarize the key spectral data for different difluorophenyl isomers. Due to the limited availability of public data for difluorophenylacetate isomers, data from closely related difluorophenyl compounds are included as a reference. The spectral features of the difluorophenyl ring are the primary determinants for isomer differentiation.

Table 1: ^1H NMR Spectral Data of Difluorophenyl Compounds

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
2,3-Difluorobenzoic acid	Not Specified	7.27 (m), 7.05-6.63 (m)[1]
1,2-Difluorobenzene	Not Specified	Not Specified[2]
1,3-Difluorobenzene	CDCl ₃	7.27 (A), 7.05 to 6.63 (B)[3]
2,6-Difluorophenol	Not Specified	Not Specified[4]
2,6-Difluorobenzyl alcohol	Not Specified	Not Specified[5]

Table 2: ¹³C NMR Spectral Data of Difluorophenyl Compounds

Compound	Solvent	Chemical Shift (δ) ppm
2,3-Difluorobenzonitrile	Not Specified	Not Specified[6]
3',4'-Difluoroacetophenone	Unknown	Not Specified[7]
General Aromatic Region	CDCl ₃	100-160[8]

Note: The presence of fluorine atoms causes splitting in the ¹³C NMR spectra due to C-F coupling, which can be a key identifier for specific isomers.[9]

Table 3: IR Spectral Data of Difluorophenyl Compounds

Compound	Phase	Key Absorption Bands (cm ⁻¹)
2,4-Difluorophenol	Gas	Not Specified[10]
2,5-Difluorophenylacetic acid	Gas	Not Specified[11]
2,4'-Difluorobenzophenone	Not Specified	Not Specified[12]
General C-F Stretch	Not Specified	1000-1400
General C=O Stretch (Ester)	Not Specified	1735-1750

Table 4: Mass Spectrometry Data of a Difluorophenyl Compound

Compound	Ionization Method	Key Fragment Ions (m/z)
2,5-Difluorophenylboronic acid derivative	ESI (-)	[M-H] ⁻ , loss of H ₂ O, cleavage of C-B bond[13]

Note: The fragmentation pattern in mass spectrometry is highly dependent on the isomer and can be used for differentiation.[14][15]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for difluorophenylacetate isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the difluorophenylacetate isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- ¹H NMR Acquisition:
 - Acquire spectra at room temperature.
 - Record chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Data to be reported includes chemical shift, multiplicity (singlet, doublet, triplet, multiplet), coupling constants (in Hz), and integration.[16]
- ¹³C NMR Acquisition:
 - Acquire spectra with proton decoupling to simplify the spectrum to singlets for each unique carbon, unless C-F coupling information is desired.[17]
 - Record chemical shifts in ppm relative to TMS.

- Note that carbons bonded to fluorine will exhibit splitting (coupling).[9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of the solid sample with dry potassium bromide (KBr).
 - Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[18]
- Data Acquisition:
 - Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).[19]
 - The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).
 - Key functional groups, such as the carbonyl group of the ester and the C-F bonds, will have characteristic absorption bands.[20]

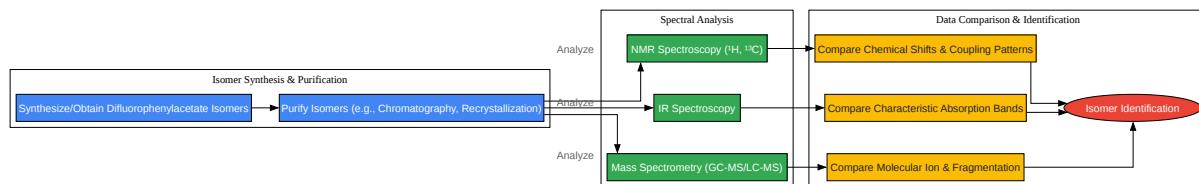
3. Mass Spectrometry (MS)

- Sample Introduction: Samples can be introduced via Gas Chromatography (GC) for volatile compounds or Liquid Chromatography (LC) for less volatile compounds.[21]
- Ionization:
 - Electron Ionization (EI): Typically used with GC-MS, provides a characteristic fragmentation pattern.
 - Electrospray Ionization (ESI): Often used with LC-MS, a soft ionization technique that often preserves the molecular ion.[13]
- Data Acquisition:
 - The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).
 - The resulting mass spectrum is a plot of relative ion intensity versus m/z .

- The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structure of the compound.[22]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral data comparison of difluorophenylacetate isomers.



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Caption: Workflow for Isomer Differentiation using Spectral Data.

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